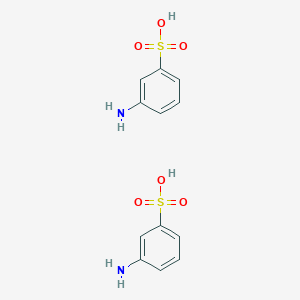
Bis(metanilic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(metanilic acid) is a chemical compound listed in the PubChem database
Análisis De Reacciones Químicas
Bis(metanilic acid) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents and conditions used in these reactions vary depending on the desired outcome
Aplicaciones Científicas De Investigación
Dye Synthesis
One of the primary applications of bis(metanilic acid) is in the synthesis of azo reactive dyes . A study highlighted the synthesis of symmetrical bisazo reactive dyes using 4,4'-methylene-bis-metanilic acid as a key component. These dyes were characterized by various analytical methods including nitrogen elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The resulting dyes exhibited good light fastness and wash fastness on fibers such as wool, silk, and cotton, making them suitable for textile applications .
Table 1: Properties of Synthesized Azo Reactive Dyes
| Dye Type | Light Fastness | Wash Fastness | Rubbing Fastness |
|---|---|---|---|
| Symmetrical Bisazo | Good to Excellent | Good to Excellent | Fair to Good |
Polymer Production
Bis(metanilic acid) has also been utilized in the production of molecularly imprinted polymers (MIPs) . These polymers are designed for selective recognition of specific molecules and have applications in sensors and drug delivery systems. Research demonstrated that poly(aniline-co-metanilic acid) could be synthesized through an electrochemical method, optimizing the self-assembly process for improved performance in sensor applications .
Case Study: Electrochemical Sensors
- Objective : To create a selective sensor for testosterone.
- Method : Synthesis of MIPs using bis(metanilic acid).
- Results : The sensor showed a five-fold preference for testosterone over other interferents, indicating effective selectivity .
Environmental Applications
The recycling of waste materials from quinacridone pigment production into metanilic acid has been explored as an environmentally friendly approach. This method not only reduces waste but also provides a valuable source of metanilic acid, which can be further processed into bis(metanilic acid) and utilized in various chemical syntheses .
Antimicrobial Properties
Research has indicated that bis(metanilic acid) derivatives exhibit antimicrobial properties. This characteristic makes them potential candidates for use in textiles and coatings where antimicrobial activity is desired .
Mecanismo De Acción
The mechanism of action of Bis(metanilic acid) involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity
Comparación Con Compuestos Similares
Bis(metanilic acid) can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By comparing these compounds, researchers can identify the distinct features and potential advantages of Bis(metanilic acid).
Conclusion
Bis(metanilic acid) is a versatile compound with significant potential in scientific research. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its capabilities and explore new possibilities.
Propiedades
IUPAC Name |
3-aminobenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO3S/c2*7-5-2-1-3-6(4-5)11(8,9)10/h2*1-4H,7H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVURJSSEKAGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)S(=O)(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













